molecular formula C25H21Cl2N3O3S B11087534 N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B11087534
M. Wt: 514.4 g/mol
InChI Key: GODALYPQMATGSA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a useful research compound. Its molecular formula is C25H21Cl2N3O3S and its molecular weight is 514.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H21Cl2N3O3S

Molecular Weight

514.4 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H21Cl2N3O3S/c1-33-19-12-6-16(7-13-19)15-29-22(14-23(31)28-21-5-3-2-4-20(21)27)24(32)30(25(29)34)18-10-8-17(26)9-11-18/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

GODALYPQMATGSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Biological Activity

N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₂₁H₁₈Cl₂N₂O₂S
  • Molecular Weight : 423.35 g/mol

The compound features a unique imidazolidine ring, which is crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The imidazolidine moiety is known to interact with various enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase and urease, which are vital for neurotransmission and urea metabolism, respectively .
  • Antioxidant Activity : The presence of multiple aromatic rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
  • Antibacterial Properties : Preliminary studies suggest that the compound may exhibit antibacterial activity against a range of pathogens, including Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Biological Activity Data

Biological Activity Observed Effect Reference
Enzyme Inhibition (AChE)Strong inhibition observed
Antioxidant ActivityModerate to high effectiveness
Antibacterial ActivityEffective against S. typhi, B. subtilis
CytotoxicityVaries by cell line tested

Case Studies

Several studies have explored the biological activity of similar compounds within the same chemical class:

  • Antimicrobial Efficacy : A study conducted by Sanchez-Sancho et al. synthesized derivatives with imidazolidine structures and tested their antibacterial properties. Compounds showed significant inhibition against various bacterial strains, particularly those resistant to traditional antibiotics .
  • Enzyme Interaction Studies : Research highlighted the interaction of related compounds with acetylcholinesterase, demonstrating that modifications in the chemical structure could enhance or reduce inhibitory potency .
  • Pharmacological Profiles : A comprehensive review of synthesized analogs indicated that modifications in the substituents on the imidazolidine ring influenced both pharmacokinetic and pharmacodynamic properties, suggesting that this compound could be optimized for better therapeutic outcomes .

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